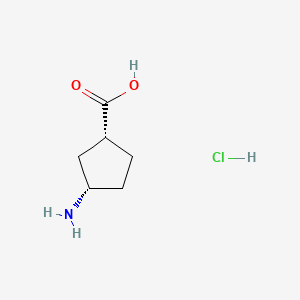

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Descripción general

Descripción

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is an amino acid derivative, characterized by its unique cyclopentane ring structure, which imparts specific stereochemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the use of chiral sources in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene, forming the desired product with high optical purity .

Industrial Production Methods: Industrial production methods focus on optimizing the synthetic route for large-scale production. The process involves the use of readily available and cost-effective raw materials, such as chiral hydroxy acid esters and hydroxylamine. The reaction conditions are designed to be mild, ensuring high atom economy and low production costs .

Análisis De Reacciones Químicas

Types of Reactions: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product .

Comparación Con Compuestos Similares

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.

(1R,3S)-3-Aminocyclopentanol hydrochloride: This compound differs by having an alcohol group instead of a carboxylic acid group.

Uniqueness: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and medicinal applications .

Actividad Biológica

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (also known as 3-ACC HCl) is a cyclic amino acid derivative notable for its unique cyclopentane structure, which includes an amino group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of (1R,3S)-3-ACC HCl is with a molecular weight of approximately 146.15 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.15 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino, Carboxylic Acid |

The biological activity of (1R,3S)-3-ACC HCl is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound's chiral centers significantly influence its binding affinity and specificity. Research indicates that it may modulate neurotransmitter systems, potentially acting as an agonist or antagonist in receptor-mediated pathways.

Neuroprotective Effects

Studies have demonstrated that (1R,3S)-3-ACC HCl exhibits neuroprotective properties. It has been shown to influence neurochemical pathways and may play a role in protecting neurons from damage due to oxidative stress or excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of (1R,3S)-3-ACC HCl. It has been evaluated for its efficacy against various microbial strains, including bacteria and fungi. The compound's structural similarity to other amino acids allows it to interact with microbial receptors, influencing their growth and survival .

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial activity of cyclic amino acids, (1R,3S)-3-ACC HCl was incorporated into peptide analogs tested against several pathogens, including Staphylococcus aureus and Candida albicans. Results indicated that modifications involving this compound enhanced the peptides' antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .

Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective mechanisms of (1R,3S)-3-ACC HCl in vitro. The findings suggested that the compound could reduce neuronal cell death induced by glutamate toxicity through modulation of NMDA receptor activity. This positions (1R,3S)-3-ACC HCl as a candidate for further development in treating conditions like Alzheimer's disease.

Applications in Drug Development

Due to its biological activities, (1R,3S)-3-ACC HCl is being explored as a building block in drug design. Its ability to enhance the stability and activity of peptide drugs makes it a valuable component in medicinal chemistry. Researchers are investigating its potential role in developing treatments for neurological disorders and infections .

Propiedades

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715423 | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19042-35-4 | |

| Record name | 19042-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.